Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate
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Overview
Description
Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is a chemical compound with the molecular formula C19H28N2O3 and a molecular weight of 332.44 g/mol. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate typically involves the reaction of ethyl 5-oxovalerate with 4-(4-methylpiperazinomethyl)phenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. Quality control measures are also implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[4-(4-piperazinomethyl)phenyl]-5-oxovalerate
- Ethyl 5-[4-(4-methylpiperidin-1-yl)methyl]phenyl]-5-oxovalerate
- Ethyl 5-[4-(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxovalerate
Uniqueness
Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylpiperazinomethyl group plays a crucial role in its reactivity and interactions with molecular targets, distinguishing it from similar compounds .
Properties
IUPAC Name |
ethyl 5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-3-24-19(23)6-4-5-18(22)17-9-7-16(8-10-17)15-21-13-11-20(2)12-14-21/h7-10H,3-6,11-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIPOGHZFWHHGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643006 |
Source
|
Record name | Ethyl 5-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-60-5 |
Source
|
Record name | Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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